molecular formula C12H7ClFN5O B2539817 2-(4-(2h-Tetrazol-5-yl)phenoxy)-3-chloro-5-fluoropyridine CAS No. 1799681-96-1

2-(4-(2h-Tetrazol-5-yl)phenoxy)-3-chloro-5-fluoropyridine

Cat. No.: B2539817
CAS No.: 1799681-96-1
M. Wt: 291.67
InChI Key: AZJVTNUKMRPDIL-UHFFFAOYSA-N
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Description

2-(4-(2H-Tetrazol-5-yl)phenoxy)-3-chloro-5-fluoropyridine is a heterocyclic compound that contains a tetrazole ring, a phenoxy group, and a pyridine ring

Safety and Hazards

The safety and hazards of similar compounds have been documented. For example, “(4-(2H-Tetrazol-5-yl)phenyl)boronic acid” has hazard statements H315;H319;H228 and precautionary statements P240;P210;P241;P264;P280;P302+P352;P370+P378;P337+P313;P305+P351+P338;P362+P364;P332+P313 .

Mechanism of Action

Target of Action

The primary target of 2-(4-(2h-Tetrazol-5-yl)phenoxy)-3-chloro-5-fluoropyridine is the P38 MAP kinase protein . This protein plays a crucial role in cellular responses to external stress signals and is involved in cellular processes such as inflammation and apoptosis .

Mode of Action

this compound interacts with the P38 MAP kinase protein through non-covalent interactions . These interactions result in changes to the protein’s function, potentially altering cellular processes such as inflammation and cell death .

Biochemical Pathways

Given its interaction with the p38 map kinase protein, it is likely that it influences pathways related to inflammation and apoptosis .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound suggest good bioavailability . This means that the compound is well-absorbed by the body, is distributed effectively to its target sites, is metabolized efficiently, and is excreted without causing harmful toxicants .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be seen in its potential antibacterial, anticancer, and anti-tuberculosis activities . These effects are likely due to its interaction with the P38 MAP kinase protein and the subsequent alterations in cellular processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at temperatures between 2-8°C to maintain its stability . Furthermore, the compound’s efficacy may be influenced by factors such as the presence of other drugs or substances in the body, the individual’s health status, and genetic factors.

Preparation Methods

The synthesis of 2-(4-(2H-Tetrazol-5-yl)phenoxy)-3-chloro-5-fluoropyridine typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Coupling Reaction: The tetrazole derivative is then coupled with a phenol derivative to form the phenoxy group.

    Formation of the Pyridine Ring: The final step involves the formation of the pyridine ring, which can be achieved through various cyclization reactions.

Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

2-(4-(2H-Tetrazol-5-yl)phenoxy)-3-chloro-5-fluoropyridine can undergo various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

    Oxidation and Reduction Reactions: The tetrazole ring can participate in redox reactions, leading to the formation of different oxidation states.

    Coupling Reactions: The phenoxy group can participate in coupling reactions with various electrophiles.

Common reagents and conditions used in these reactions include strong bases, oxidizing agents, and coupling catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

2-(4-(2H-Tetrazol-5-yl)phenoxy)-3-chloro-5-fluoropyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a tetrazole ring, a phenoxy group, and a pyridine ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

1799681-96-1

Molecular Formula

C12H7ClFN5O

Molecular Weight

291.67

IUPAC Name

3-chloro-5-fluoro-2-[4-(2H-tetrazol-5-yl)phenoxy]pyridine

InChI

InChI=1S/C12H7ClFN5O/c13-10-5-8(14)6-15-12(10)20-9-3-1-7(2-4-9)11-16-18-19-17-11/h1-6H,(H,16,17,18,19)

InChI Key

AZJVTNUKMRPDIL-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NNN=N2)OC3=C(C=C(C=N3)F)Cl

solubility

not available

Origin of Product

United States

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